molecular formula C7HBr2F5O B1412119 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene CAS No. 1806349-65-4

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1412119
CAS No.: 1806349-65-4
M. Wt: 355.88 g/mol
InChI Key: BOMAMCQGADKNFD-UHFFFAOYSA-N
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Description

1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethoxy substituents on a benzene ring. This compound is notable for its unique combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene can be synthesized through various methods, including halogenation and coupling reactions. One common approach involves the bromination of 2,3-difluoro-4-(trifluoromethoxy)benzene using bromine or bromine-containing reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Mechanism of Action

The mechanism of action of 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes . The bromine and fluorine atoms can participate in halogen bonding with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HBr2F5O/c8-2-1-3(9)6(5(11)4(2)10)15-7(12,13)14/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMAMCQGADKNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HBr2F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001205417
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806349-65-4
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1806349-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dibromo-2,3-difluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001205417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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